molecular formula C17H16O5 B150024 Cnidilin CAS No. 14348-22-2

Cnidilin

Cat. No. B150024
CAS RN: 14348-22-2
M. Wt: 300.3 g/mol
InChI Key: NNDOCYLWULORAM-UHFFFAOYSA-N
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Description

Cnidilin is a compound that has been studied for its potential anti-inflammatory properties. It is an alkyl phthalide isolated from the rhizome of Cnidium officinale, a plant known for its medicinal properties. Cnidilin has been reported to possess antispasmodic and sedative effects, and recent studies have focused on its ability to suppress pro-inflammatory mediators in macrophages .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of Cnidilin, they do provide insights into the synthesis of related compounds. For example, the synthesis of various nickel complexes with a pyridine pincer ligand is described, which involves reactions with halides and salt metathesis . Similarly, the synthesis of new ruthenium(II) CNC-pincer bis(carbene) complexes is reported, showcasing the accessibility of such compounds through simple synthetic methods . These studies suggest that the synthesis of complex organic molecules like Cnidilin would involve multi-step reactions, often including the formation of metal-organic complexes.

Molecular Structure Analysis

The molecular structure of Cnidilin is not directly analyzed in the provided papers. However, the structure of related compounds, such as nickel complexes with a pyridine pincer ligand, has been characterized by X-ray diffraction studies . Additionally, the CNDO method has been used to calculate electronic spectra and analyze the molecular structure of benzene, pyridine, and their derivatives . These methods could potentially be applied to the molecular structure analysis of Cnidilin to understand its electronic properties and reactivity.

Chemical Reactions Analysis

The papers discuss various chemical reactions, including the synthesis of CN(x) nanotubes from pyridine precursors , the oxidative addition of methyl iodide to a rhodium complex , and the reaction of Fe2+ with CN- to form iron-cyanide complexes . These reactions demonstrate the diverse reactivity of compounds containing pyridine or related nitrogen-containing heterocycles, which could be relevant to understanding the reactivity of Cnidilin.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cnidilin are not directly discussed in the provided papers. However, the papers do discuss the properties of similar compounds. For instance, the CNDO method is used to calculate the electronic properties of pyridine and its derivatives , and the physical properties of nickel complexes with a pyridine pincer ligand are characterized by NMR, UV-vis, and MS studies . These studies provide a framework for analyzing the physical and chemical properties of Cnidilin, such as its solubility, stability, and spectroscopic characteristics.

Relevant Case Studies

The anti-inflammatory properties of Cnidilin have been studied in the context of macrophage-mediated inflammatory responses. Cnidilin was found to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α) in LPS-stimulated RAW 264.7 macrophages. The molecular mechanism involves the inhibition of the transcriptional activity of activator protein-1 (AP-1) and nuclear factor-κB (NF-κB), as well as the phosphorylation of p38 MAPK and JNK . This case study highlights the potential therapeutic applications of Cnidilin in inflammatory diseases.

Scientific Research Applications

Metabolic Pathway and Enzyme Interaction

Cnidilin, a natural furocoumarin from Radix Angelicae Dahuricae, undergoes extensive biotransformation, primarily through oxidation, in human liver microsomes. Cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, play a significant role in its metabolism, providing insights into the pharmacological mechanism of cnidilin (Yuan et al., 2017).

Metabolite Identification and Characterization

The metabolites of cnidilin have been characterized in various studies. In rats, after oral administration, metabolite identification revealed 18 different metabolites, indicating complex metabolic pathways including hydroxylation, oxidation, and demethylation (Huo et al., 2015). Microbial transformation of cnidilin led to the identification of four metabolites, further demonstrating its complex metabolic profile (Yang, 2011).

Pharmacokinetics and Drug Metabolism

The pharmacokinetics and metabolism of cnidilin have been studied in rats, revealing its metabolic pathways and the kinetic parameters of its metabolites. These studies are crucial for understanding cnidilin’s behavior in biological systems and its potential therapeutic applications (Zhu et al., 2012), (Zhu et al., 2013), (Lan-tong, 2011).

Central Nervous System Potential

Cnidilin has shown bioactivity in the central nervous system (CNS). Studies on coumarins from Radix Angelicae Dahuricae, including cnidilin, have highlighted their potential in treating CNS diseases. Their ability to cross the blood-brain barrier and their pharmacokinetic profiles in the brain make them promising candidates for CNS therapies (Lili et al., 2013).

Safety And Hazards

Cnidilin should be handled with care. It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing. Suitable respirator should be used. The product should be kept away from drains, water courses, or the soil .

properties

IUPAC Name

9-methoxy-4-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-10(2)6-8-20-14-11-4-5-13(18)22-16(11)17(19-3)15-12(14)7-9-21-15/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDOCYLWULORAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cnidilin

CAS RN

14348-22-2
Record name Cnidilin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CNIDILIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGS6U48RG7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
350
Citations
H Huo, P Jia, X Zhang, Z Zhang, H Yang… - … of Chromatography B, 2015 - Elsevier
Cnidilin is one of the major bioactive constituents of Radix Angelicae dahuricae. The present study was designed to characterize and interpret the structures of metabolites in rats after …
Number of citations: 8 www.sciencedirect.com
W Lili, S Yehong, Y Qi, H Yan, Z Jinhui, L Yan… - Fitoterapia, 2013 - Elsevier
… , isoimperatorin and cnidilin. The pharmacokinetics … h) for imperatorin, isoimperatorin and cnidilin, respectively, … , as well as medium permeability of cnidilin with 0.82. All data suggest …
Number of citations: 37 www.sciencedirect.com
H Zhu, P Liu, X Shi, H Xu, Y Ren, Q Wang… - Planta …, 2013 - thieme-connect.com
… M1 and M2 are both the oxidation products of cnidilin and their chemical structures were … study of cnidilin was performed, and the quantification of M1, M2, and cnidilin was achieved on …
Number of citations: 7 www.thieme-connect.com
H Zhu, Y Ren, Y Sun, L Chang, L Cao… - Biomedical …, 2013 - Wiley Online Library
… of cnidilin in bile and stool, and the metabolites of cnidilin (M1… to study the transformation of cnidilin. The results are helpful … a simple method to determine the cnidilin, M1 and M2 in bile …
L Yuan, Y Zhang, M Liao, Y Liu, C Wan… - Biomedical …, 2017 - Wiley Online Library
Cnidilin is an active natural furocoumarin ingredient originating from well‐known traditional Chinese medicine Radix Angelicae Dahuricae. In the present study, an efficient approach …
IS Chen, CT Chang, WS Sheen, CM Teng, IL Tsai… - Phytochemistry, 1996 - Elsevier
… Sasaki (Tsummura Laboratory, Japan) for IR spectrum of cnidilin; to Prof. CM Chen (National Tsing Hua University, ROC) for measurement of HR mass spectra. This work was kindly …
Number of citations: 183 www.sciencedirect.com
J Zaugg, E Eickmeier, DC Rueda, S Hering… - Fitoterapia, 2011 - Elsevier
… In concentration-dependent experiments, osthol and cnidilin showed the highest potentiation of the GABA induced chloride current (273.6%±39.4% and 204.5%±33.2%, respectively at …
Number of citations: 63 www.sciencedirect.com
T Wang, H Jin, Q Li, W Cheng, Q Hu, X Chen, K Bi - Chromatographia, 2007 - Springer
… In this paper, first, a simple and practical preparative method is described for isolation and purification of bergapten, imperatorin, and cnidilin in Baizhi by silica gel and open column …
Number of citations: 37 link.springer.com
Y Meng, X Zheng, X Cui, N Sheng, Q Wang, C Wang… - Asian Journal of Chemistry, 2014
Number of citations: 3
H Zhu, L Zhang, Y Ren, HJ Xu, Y Cui - Chin J Pharm, 2011
Number of citations: 5

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